2-Heptylidenebutanedioic acid
Overview
Description
2-Heptylidenebutanedioic acid is a chemical compound with the molecular formula C₁₁H₁₈O₄. It is a subclass of fatty acids and is known for its presence in various marine-derived fungi such as Aspergillus niger and Penicillium restrictum
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptylidenebutanedioic acid can be synthesized through several methods commonly used for carboxylic acids. One approach involves the oxidation of primary alcohols or aldehydes. Another method is the hydrolysis of nitriles, where an alkyl halide reacts with cyanide ion followed by hydrolysis of the resulting nitrile . Additionally, the carboxylation of Grignard reagents is a viable synthetic route .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes or the use of biotechnological methods involving marine-derived fungi. These methods ensure the efficient and sustainable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Heptylidenebutanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols from the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Heptylidenebutanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s presence in marine-derived fungi suggests potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Heptylidenebutanedioic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors. These interactions can lead to various biological responses, including antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
2-Heptylidenebutanedioic acid can be compared with other similar compounds such as:
- Heptylidenesuccinic acid
- Hexylitaconic acid
- Nonen-dicarboxylic acid
These compounds share structural similarities but may differ in their specific chemical properties and biological activities.
Properties
IUPAC Name |
2-heptylidenebutanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-3-4-5-6-7-9(11(14)15)8-10(12)13/h7H,2-6,8H2,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOKWKMSXOTETD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60710779 | |
Record name | 2-Heptylidenebutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60710779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111430-51-4 | |
Record name | 2-Heptylidenebutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60710779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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